molecular formula C14H15ClN2O2 B14394309 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one CAS No. 88094-03-5

5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one

Cat. No.: B14394309
CAS No.: 88094-03-5
M. Wt: 278.73 g/mol
InChI Key: AKFCBAIARROEJC-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is a heterocyclic compound that contains a pyridazine ring substituted with benzyloxy, chloro, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of Substituents: The benzyloxy, chloro, and propyl groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.

    Reduction: Reduction of the chloro group yields the corresponding hydrocarbon.

    Substitution: Substitution of the chloro group with an amine yields the corresponding amine derivative.

Scientific Research Applications

5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-4-chloro-2-propylpyridazin-3(2H)-one is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceutical agents .

Properties

CAS No.

88094-03-5

Molecular Formula

C14H15ClN2O2

Molecular Weight

278.73 g/mol

IUPAC Name

4-chloro-5-phenylmethoxy-2-propylpyridazin-3-one

InChI

InChI=1S/C14H15ClN2O2/c1-2-8-17-14(18)13(15)12(9-16-17)19-10-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3

InChI Key

AKFCBAIARROEJC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl

Origin of Product

United States

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